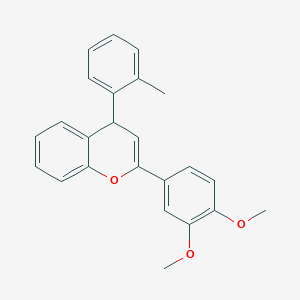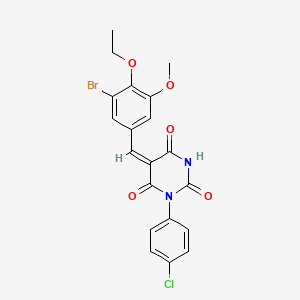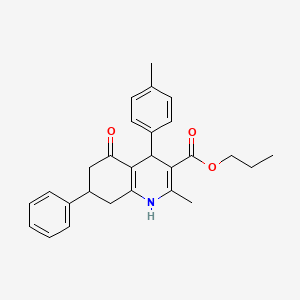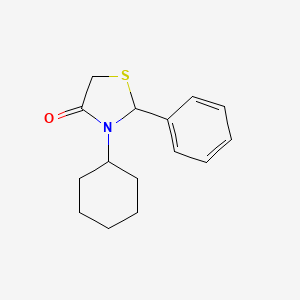
2-(3,4-dimethoxyphenyl)-4-(2-methylphenyl)-4H-chromene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethoxyphenyl)-4-(2-methylphenyl)-4H-chromene is an organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-4-(2-methylphenyl)-4H-chromene typically involves the condensation of 3,4-dimethoxybenzaldehyde with 2-methylphenylacetic acid in the presence of a base, followed by cyclization. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like piperidine or pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-4-(2-methylphenyl)-4H-chromene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) can facilitate substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Various substituted chromenes
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-4-(2-methylphenyl)-4H-chromene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-4-(2-methylphenyl)-4H-chromene involves its interaction with various molecular targets and pathways. It can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. The compound’s effects are mediated through pathways such as the MAPK/ERK and PI3K/Akt signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethoxyphenyl)-4H-chromene
- 4-(2-Methylphenyl)-4H-chromene
- 2-(3,4-Dimethoxyphenyl)-4-(4-methylphenyl)-4H-chromene
Uniqueness
2-(3,4-Dimethoxyphenyl)-4-(2-methylphenyl)-4H-chromene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and methyl groups enhances its reactivity and potential therapeutic applications compared to other similar compounds.
Properties
Molecular Formula |
C24H22O3 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-4-(2-methylphenyl)-4H-chromene |
InChI |
InChI=1S/C24H22O3/c1-16-8-4-5-9-18(16)20-15-23(27-21-11-7-6-10-19(20)21)17-12-13-22(25-2)24(14-17)26-3/h4-15,20H,1-3H3 |
InChI Key |
IRWRFGVBPIFSHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2C=C(OC3=CC=CC=C23)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-2-(2-chloroanilino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B15040707.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B15040725.png)

![2-{1-benzyl-3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B15040741.png)
![N'-[(1E)-1-(naphthalen-2-yl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15040742.png)

![N'-[(E)-biphenyl-4-ylmethylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B15040750.png)
![Ethyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B15040755.png)
![5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15040759.png)
![ethyl (2Z)-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15040762.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B15040772.png)
![N'-[(Z)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B15040774.png)

